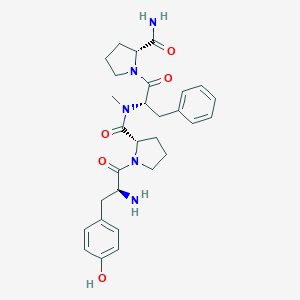![molecular formula C79H105N21O13S B013178 [D-Trp7,9,10]-Substance P CAS No. 89430-38-6](/img/structure/B13178.png)
[D-Trp7,9,10]-Substance P
Übersicht
Beschreibung
[D-Trp7,9,10]-Substance P is a synthetic analog of the naturally occurring neuropeptide Substance P. This compound is characterized by the substitution of the amino acid tryptophan at positions 7, 9, and 10 in the peptide sequence. Substance P is known for its role in transmitting pain signals and modulating inflammatory responses in the body. The modifications in this compound are designed to enhance its stability and biological activity, making it a valuable tool in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [D-Trp7,9,10]-Substance P typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin using trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product, removing any impurities and ensuring the desired peptide sequence is obtained.
Analyse Chemischer Reaktionen
Types of Reactions
[D-Trp7,9,10]-Substance P can undergo various chemical reactions, including:
Oxidation: The tryptophan residues in the peptide can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiol groups using reducing agents like dithiothreitol.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions to oxidize tryptophan residues.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used in aqueous solutions.
Substitution: Amino acid substitutions are typically performed during the synthesis process using protected amino acid derivatives.
Major Products Formed
Oxidation: Kynurenine derivatives from the oxidation of tryptophan.
Reduction: Free thiol groups from the reduction of disulfide bonds.
Substitution: Various analogs of this compound with altered biological activities.
Wissenschaftliche Forschungsanwendungen
[D-Trp7,9,10]-Substance P has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating pain and inflammatory responses.
Medicine: Explored as a potential therapeutic agent for conditions involving chronic pain and inflammation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
[D-Trp7,9,10]-Substance P exerts its effects by binding to the neurokinin-1 receptor, a G-protein-coupled receptor found on the surface of various cell types. Upon binding, it activates intracellular signaling pathways, leading to the release of pro-inflammatory cytokines and the transmission of pain signals. The modifications in this compound enhance its binding affinity and stability, making it more effective in eliciting biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Substance P: The natural form of the peptide, involved in pain transmission and inflammation.
[D-Trp7,9]-Substance P: A similar analog with modifications at positions 7 and 9.
[D-Trp7,10]-Substance P: Another analog with modifications at positions 7 and 10.
Uniqueness
[D-Trp7,9,10]-Substance P is unique due to its triple modification, which significantly enhances its stability and biological activity compared to other analogs. This makes it a valuable tool for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C79H105N21O13S/c1-114-37-32-56(68(84)103)91-72(107)61(39-46-42-88-53-22-8-5-18-49(46)53)98-74(109)63(41-48-44-90-55-24-10-7-20-51(48)55)97-71(106)60(38-45-16-3-2-4-17-45)95-73(108)62(40-47-43-89-54-23-9-6-19-50(47)54)96-70(105)57(28-30-66(82)101)92-69(104)58(29-31-67(83)102)93-75(110)65-27-15-36-100(65)78(113)59(25-11-12-33-80)94-76(111)64-26-14-35-99(64)77(112)52(81)21-13-34-87-79(85)86/h2-10,16-20,22-24,42-44,52,56-65,88-90H,11-15,21,25-41,80-81H2,1H3,(H2,82,101)(H2,83,102)(H2,84,103)(H,91,107)(H,92,104)(H,93,110)(H,94,111)(H,95,108)(H,96,105)(H,97,106)(H,98,109)(H4,85,86,87)/t52-,56-,57-,58-,59-,60-,61+,62+,63+,64-,65-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXXOQXJCDHSRG-GGDSLUOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C9CCCN9C(=O)C(CCCNC(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CCCNC(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C79H105N21O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1588.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of [D-Trp7,9,10]-Substance P?
A1: this compound acts as a tachykinin antagonist, meaning it blocks the actions of tachykinins like Substance P. While the exact mechanism isn't detailed in these papers, it likely competes with endogenous tachykinins for binding to tachykinin receptors, preventing their activation. []
Q2: Are there structural analogues of this compound with varying affinities for different bombesin receptor subtypes?
A4: Yes, research highlights other Substance P analogs and bombesin receptor antagonists with varying affinities for different subtypes. For instance, [D-Arg1,D-Trp7,9,Leu11]-Substance P shows a higher affinity for the neuromedin B-preferring bombesin receptor subtype compared to the gastrin-releasing peptide-preferring subtype. [] This difference in affinity suggests the possibility of designing more selective antagonists targeting specific bombesin receptor subtypes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-13-Orphanin FQ (swine),N-[(2S)-2-amino-3-phenylpropyl]-13-L-lysinamide-](/img/structure/B13097.png)
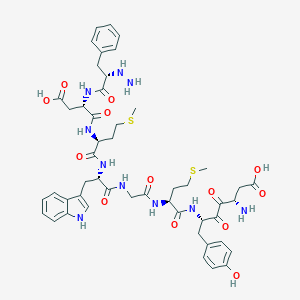
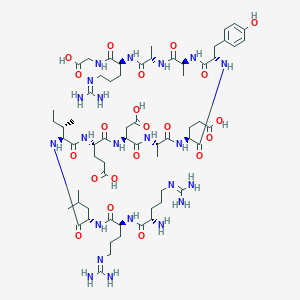
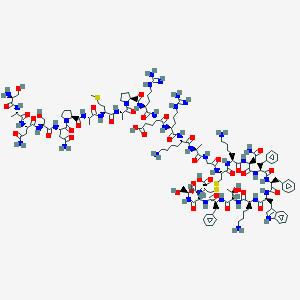
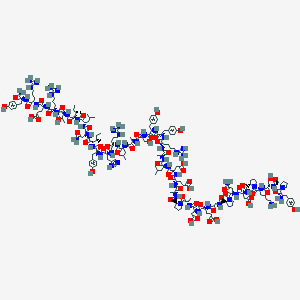

![[Nphe1]nociceptin(1-13)NH2](/img/structure/B13122.png)

![[Arg14,Lys15]Nociceptin](/img/structure/B13148.png)

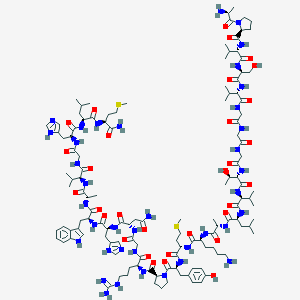

![[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P](/img/structure/B13193.png)
